Differential Neuronal vs. Muscle nAChR Subtype Selectivity: Erysodine Versus Dihydro-β-Erythroidine
Erysodine demonstrates a differentiated selectivity profile compared to dihydro-β-erythroidine (DHβE) in competitive radioligand binding assays. Erysodine is a more potent inhibitor of [³H]cytisine binding at neuronal nAChRs (Ki = 2.4 nM) but a less potent inhibitor of [¹²⁵I]α-bungarotoxin binding at muscle-type nAChRs (Ki = 1,200 nM) than DHβE [1]. This inverse selectivity pattern indicates that erysodine preferentially targets neuronal over muscle nicotinic receptors, whereas DHβE exhibits less discrimination between these receptor populations [1].
| Evidence Dimension | nAChR subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | Neuronal ([³H]cytisine): Ki = 2.4 nM; Muscle ([¹²⁵I]α-bungarotoxin): Ki = 1,200 nM |
| Comparator Or Baseline | Dihydro-β-erythroidine: Neuronal Ki = 4.0 nM; Muscle Ki = 600 nM |
| Quantified Difference | Erysodine shows 1.7-fold higher neuronal affinity vs DHβE; 2-fold lower muscle affinity vs DHβE |
| Conditions | Rat brain membrane preparations; [³H]cytisine (neuronal nAChR) and [¹²⁵I]α-bungarotoxin (muscle-type nAChR) binding assays |
Why This Matters
This differential selectivity profile makes erysodine the preferred tool compound for studies requiring neuronal nAChR targeting with minimized off-target activity at muscle-type receptors.
- [1] Decker MW, Anderson DJ, Brioni JD, Donnelly-Roberts D, Kang CH, O'Neill AB, Piattoni-Kaplan M, Swanson S, Sullivan JP. Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors. Eur J Pharmacol. 1995;280(1):79-89. View Source
